molecular formula C21H25N5O2 B10989707 N-(3-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide

N-(3-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide

Cat. No.: B10989707
M. Wt: 379.5 g/mol
InChI Key: VUZXTEQDCFRRAC-UHFFFAOYSA-N
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Description

N-(3-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound with a unique structure that combines an indole moiety with a pyrazine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Biological Activity

N-(3-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, particularly in the context of antiviral properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into several functional groups, which contribute to its biological activity:

  • Indole moiety : Known for various biological activities, including anticancer and antimicrobial properties.
  • Pyrazine ring : Often associated with neuroprotective effects and modulation of neurotransmitter systems.
  • Carboxamide group : Plays a crucial role in binding interactions with biological targets.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity against SARS-CoV-2. The compound acts by inhibiting viral replication, making it a candidate for further research in the treatment of COVID-19. Methods of administration include oral and intravenous routes, with ongoing investigations into optimal dosing regimens .

Enzyme Inhibition

One of the notable activities of this compound is its potential as an inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the metabolism of neurotransmitters and is a target for treating neurodegenerative diseases such as Parkinson's disease. Research indicates that this compound could serve as a selective and competitive inhibitor of MAO-B, suggesting its utility in neuropharmacology .

Case Studies

  • Inhibition of SARS-CoV-2 : A study demonstrated that similar compounds effectively reduced viral load in vitro. The mechanism involves interference with viral entry or replication processes.
  • MAO-B Inhibition : In a molecular docking study, this compound showed high binding affinity to the MAO-B active site, indicating potential therapeutic benefits in managing neurodegenerative conditions .

Table 1: Biological Activities of this compound

Activity TypeEffectivenessMechanismReferences
AntiviralHighInhibition of viral replication
MAO-B InhibitionModerate to HighCompetitive inhibition
NeuroprotectivePotentialModulation of neurotransmitters

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. The results indicate strong interactions with MAO-B, supporting its role as a potential therapeutic agent in neurodegenerative diseases.

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[3-[[1-(3-methylbutyl)indol-4-yl]amino]-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C21H25N5O2/c1-15(2)7-12-26-13-8-16-17(4-3-5-19(16)26)25-20(27)6-9-24-21(28)18-14-22-10-11-23-18/h3-5,8,10-11,13-15H,6-7,9,12H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

VUZXTEQDCFRRAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CCNC(=O)C3=NC=CN=C3

Origin of Product

United States

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